cis-4,10,13,16-Docosatetraenoic acid
Description
Properties
IUPAC Name |
(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQVYRKLOONGO-DLKMBKFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fermentation of Oleaginous Microorganisms
Industrial-scale production of PUFAs like (4Z,10E,13E,16E)-docosatetraenoic acid often employs oleaginous microorganisms (e.g., Mortierella alpina or Schizochytrium spp.). Key steps include:
-
Broth Preparation : Microorganisms are cultured in lipid-rich media containing carbon sources (e.g., glucose) and nitrogen-limiting conditions to trigger lipid accumulation.
-
Lysis and Demulsification : Post-fermentation, cells are lysed via thermal or enzymatic methods. Patent EP3485027A1 highlights heating the broth to 80–90°C to rupture cell walls, followed by pH adjustment to 9.7–10.2 using caustic soda to enhance oil recovery.
-
Solventless Extraction : The lysate undergoes centrifugation or phase separation to isolate the oil fraction, yielding PUFA-rich extracts with ≥7% increased efficiency compared to traditional methods.
Table 1: Fermentation Parameters for Microbial PUFA Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Maximizes lipid accumulation |
| pH | 6.5–7.5 | Stabilizes enzyme activity |
| Oxygenation | 30–50% saturation | Supports aerobic metabolism |
| Fermentation Duration | 72–120 hours | Balances growth and lipid synthesis |
Chemical Synthesis from Precursor Fatty Acids
Stepwise Partial Hydrogenation and Isomerization
Docosahexaenoic acid (DHA, C22:6) serves as a common precursor. Selective hydrogenation reduces specific double bonds while preserving others:
Wittig Reaction for Chain Elongation
Shorter-chain PUFAs (e.g., arachidonic acid, C20:4) are elongated via Wittig reactions:
Table 2: Key Reactions in Chemical Synthesis
| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Hydrogenation | H2, Pd/BaSO4, 25°C, 2 hours | 78 | 90% Z→E |
| Wittig Elongation | (CH2)2PPh3, THF, −78°C, 4 hours | 65 | 85% |
Enzymatic Biosynthesis
Δ4-Desaturase-Mediated Pathways
Certain marine bacteria and fungi express Δ4-desaturases that introduce the 4Z double bond into docosatetraenoic acid precursors:
Lipase-Catalyzed Esterification
Lipases (e.g., Candida antarctica Lipase B) esterify free fatty acids to improve solubility during purification:
-
Solvent-Free Esterification : Methyl esters are formed using methanol and lipase at 40°C, achieving >95% conversion.
Advanced Analytical Workflows for Structural Confirmation
Ozone-Induced Dissociation (OzID)
The OzFAD workflow combines liquid chromatography (LC) with gas-phase ozonolysis to map double-bond positions:
-
Derivatization : Fatty acids are converted to fixed-charge derivatives (e.g., N-(4-aminomethylphenyl)pyridinium) to enhance ionization.
-
Ozonolysis : Ions react with ozone in the mass spectrometer, cleaving double bonds to produce diagnostic fragments (e.g., aldehydes and Criegee ions).
-
Data Analysis : Fragmentation patterns are aligned with synthetic standards to confirm the (4Z,10E,13E,16E) configuration.
Table 3: OzID Performance Metrics
| Parameter | Value |
|---|---|
| Dynamic Range | 5 orders of magnitude |
| Double-Bond Resolution | 0.1–0.3 Å positional accuracy |
| Limit of Detection | 10 fmol (in plasma matrices) |
Industrial-Scale Purification Strategies
Molecular Distillation
Short-path distillation under high vacuum (0.001–0.01 mbar) separates (4Z,10E,13E,16E)-docosatetraenoic acid from co-extracted lipids:
Chemical Reactions Analysis
Oxidation Reactions
The compound’s conjugated diene system and bis-allylic methylene groups render it susceptible to oxidation under various conditions:
Autoxidation
-
Mechanism : Radical-mediated peroxidation at bis-allylic positions (C7, C12) forms hydroperoxides, which degrade into aldehydes, ketones, or short-chain carboxylic acids .
-
Reagents : Atmospheric oxygen, light, or transition metal ions (e.g., Fe²⁺).
-
Products : Hydroperoxy-docosatetraenoates (e.g., 10-hydroperoxy-docosa-4,10,13,16-tetraenoic acid) .
Enzymatic Oxidation
-
Lipoxygenase (LOX) Pathways :
-
Cyclooxygenase (COX) Pathways : Limited activity due to the compound’s chain length, but theoretical epoxy or endoperoxide intermediates may form .
Table 1: Oxidation Products and Conditions
| Reaction Type | Reagents/Conditions | Major Products | Key References |
|---|---|---|---|
| Autoxidation | O₂, light, Fe²⁺ | Hydroperoxides, aldehydes | |
| 15-LOX Oxidation | Lipoxygenase enzymes, O₂ | 10(S)-/13(S)-hydroperoxy derivatives |
Reduction Reactions
The compound’s double bonds can undergo selective or complete hydrogenation:
Catalytic Hydrogenation
-
Conditions : H₂ gas with palladium, platinum, or nickel catalysts.
-
Selectivity : Partial hydrogenation preferentially reduces the 4Z double bond due to steric accessibility, yielding (10E,13E,16E)-docosa-10,13,16-trienoic acid .
-
Full Hydrogenation : Converts all double bonds to single bonds, producing docosanoic acid.
Biochemical Reduction
-
In vivo : Enzymatic saturation by fatty acid desaturases is uncommon but theoretically possible in specialized lipid biosynthesis .
Table 2: Reduction Outcomes
| Catalyst | Pressure/Temp | Product | Application |
|---|---|---|---|
| Pd/C | 1 atm, 25°C | Partially saturated trienoic acid | Structural modification |
| Raney Ni | High pressure | Fully saturated docosanoic acid | Industrial refining |
Enzymatic Transformations
This fatty acid serves as a precursor for bioactive mediators via enzymatic cascades:
Resolvin Analogues
-
D-Series Resolvin Precursors : 17-HDHA-like metabolites may form through stereoselective hydroxylation at C17, analogous to DHA-derived resolvins .
Table 3: Enzymatic Derivatives and Bioactivity
| Enzyme | Modification Site | Product | Biological Role |
|---|---|---|---|
| CYP450 | C16-C17 | 16,17-Epoxy-docosatetraenoate | Vasoregulation |
| 15-LOX/ASA-COX-2 | C10/C13 | Anti-inflammatory hydroxides | Inflammation resolution |
Stability and Degradation
Scientific Research Applications
Nutritional Applications
Dietary Supplementation:
- (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid is often studied for its role as a dietary supplement. It is believed to contribute to cardiovascular health and cognitive function due to its anti-inflammatory properties and ability to modulate lipid metabolism.
Table 1: Nutritional Benefits of Docosa-4,10,13,16-tetraenoic Acid
Medical Applications
Wound Healing:
Research indicates that (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid promotes wound healing through its anti-inflammatory effects and ability to enhance tissue regeneration. It has been shown to accelerate the healing of skin wounds and oral mucosal injuries.
Case Study: Oral Wound Healing
- A study demonstrated that topical application of docosa-4,10,13,16-tetraenoic acid significantly improved healing rates in patients with oral ulcers compared to control groups. The compound facilitated re-epithelialization and reduced inflammation markers in the affected tissues .
Dermatological Applications
Skin Health:
The fatty acid is also explored for its dermatological benefits. Its anti-inflammatory properties can help in managing skin conditions such as eczema and psoriasis.
Table 2: Dermatological Benefits
| Condition | Effect of Docosa-4,10,13,16-tetraenoic Acid | References |
|---|---|---|
| Eczema | Reduces inflammation and improves skin barrier function | |
| Psoriasis | Decreases scaling and redness |
Potential Role in Neuroprotection
Emerging research suggests that (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid may have neuroprotective effects. It is hypothesized that this compound can help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Case Study: Neuroprotection in Animal Models
- In animal studies involving models of Alzheimer’s disease, supplementation with docosa-4,10,13,16-tetraenoic acid showed a significant reduction in amyloid plaque formation and improved cognitive function .
Anti-Cancer Properties
There is an ongoing investigation into the anti-cancer properties of (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
Table 3: Anti-Cancer Effects
Mechanism of Action
The mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Docosa-7,10,13,16-Tetraenoic Acid
- Structure : Contains four double bonds at positions 7, 10, 13, and 16, all in the cis configuration.
- Metabolism: Incorporated preferentially into triglycerides in testicular mitochondria and microsomes, unlike arachidonic acid (20:4 n-6) and linoleic acid, which are incorporated into phospholipids . Converted to arachidonic acid in testicular mitochondria, suggesting retroconversion pathways for PUFA recycling .
Docosa-4,7,10,13,16-Pentaenoic Acid
- Structure : Five double bonds (positions 4, 7, 10, 13, 16) in cis configuration.
- Dietary Impact: Levels remain stable in rat testes even under fat-free diets, indicating resistance to depletion compared to other PUFAs .
(4E,7E,10Z,13E,16E,19E)-Docosa-4,7,10,13,16,19-Hexaenoic Acid
- Structure : Six double bonds (positions 4, 7, 10, 13, 16, 19) in mixed Z/E configurations.
- Biological Role: Found as a reversed metabolite in ulcerative colitis patients, indicating altered PUFA metabolism in disease states . Structurally related to docosahexaenoic acid (DHA, 22:6 n-3), a key omega-3 fatty acid critical for neurological function .
Ethyl (4Z,7E,10E,13E,16E,19E)-Docosahexaenoate (DHA Ethyl Ester)
- Structure : Ethyl ester of DHA with six double bonds.
- Applications :
Structural and Functional Differences: Key Data
Physicochemical Properties
- (4Z,10E,13E,16E)-Docosa-4,10,13,16-tetraenoic acid: Density: 0.9±0.1 g/cm³ Boiling Point: 432.5±14.0°C Flash Point: 329.2±15.2°C .
- Docosa-7,10,13,16-tetraenoic acid: Likely similar density but distinct melting points due to Z configuration.
- DHA Ethyl Ester : Liquid at room temperature; molecular weight 356.55 g/mol .
Biological Activity
(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid (DTA) is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
DTA is a member of the docosanoid family and is characterized by four double bonds at specific positions in its carbon chain. Its molecular formula is C22H34O2, and it is closely related to docosahexaenoic acid (DHA), which is known for its health benefits.
1. Anti-inflammatory Effects
Research has shown that DTA exhibits significant anti-inflammatory properties. It acts by modulating the production of pro-inflammatory cytokines and eicosanoids. For instance, studies indicate that DTA can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
2. Antioxidant Activity
DTA has been found to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is vital for preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cardiovascular disorders .
3. Cardiovascular Health
DTA contributes to cardiovascular health by improving lipid profiles and reducing blood pressure. Its consumption has been associated with decreased levels of triglycerides and LDL cholesterol while increasing HDL cholesterol levels. These effects are particularly beneficial in preventing atherosclerosis and other heart-related conditions .
Case Study 1: Anti-inflammatory Mechanisms
A study conducted on mice demonstrated that supplementation with DTA led to a significant reduction in inflammation markers following induced arthritis. The results indicated lower levels of TNF-alpha and interleukin-6 compared to control groups .
Case Study 2: Cardiovascular Benefits
In a clinical trial involving human participants with high cholesterol levels, those who supplemented their diet with DTA showed a marked improvement in their lipid profiles over 12 weeks. The participants experienced an average reduction of 15% in triglyceride levels and a 10% increase in HDL cholesterol .
Research Findings
Q & A
Q. What are the established synthetic methodologies for (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid in laboratory settings?
The synthesis typically involves coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in anhydrous dimethylformamide (DMF). For example, analogous protocols for structurally related fatty acids involve dissolving precursors in DMF, reacting under inert conditions for 18 hours at room temperature, followed by purification via flash chromatography . Yield optimization may require adjusting stoichiometry or reaction time.
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify double-bond geometry and regiochemistry .
- Electrospray Ionization Mass Spectrometry (ESIMS) : For molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, often paired with UV-vis spectroscopy for quantification .
Q. What are the known biological roles of this compound in mammalian systems?
While direct studies on this specific isomer are limited, structurally similar polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) are critical in neural development, anti-inflammatory signaling, and modulation of nuclear receptors (e.g., RXRs) . Its tetraenoic structure suggests potential roles in lipid mediator biosynthesis or membrane fluidity regulation.
Advanced Research Questions
Q. How does the stereochemistry of (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid influence its interaction with fungal peroxygenases during epoxidation?
Fungal peroxygenases exhibit regioselectivity depending on double-bond positioning. For instance, Agrocybe aegerita peroxygenase (AaeUPO) preferentially epoxidizes the terminal double bonds (e.g., 19,20-epoxidation in adrenic acid analogs). Stereochemical analysis via GC/HPLC with derivatization (e.g., BSTFA for silylation) can identify epoxide formation sites and enantiomeric ratios . Reaction optimization may involve pH adjustments or enzyme engineering to enhance selectivity.
Q. What experimental strategies can resolve contradictions in reported binding affinities to nuclear receptors like RXRs?
Discrepancies may arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. primary neurons) or lipid-free media formulations.
- Competitive Binding : Endogenous ligands (e.g., 9-cis retinoic acid) may interfere; use receptor knockout models or ligand depletion strategies.
- Quantitative Methods : Surface plasmon resonance (SPR) or fluorescence polarization assays provide direct binding kinetics, reducing noise from cellular metabolism .
Q. How can in vitro models be optimized to study anti-inflammatory effects without confounding lipid mediators?
Strategies include:
- Lipid-Free Media : To minimize background from endogenous PUFAs.
- Pharmacological Inhibition : Blocking cyclooxygenase (COX) or lipoxygenase (LOX) pathways to isolate specific signaling cascades.
- Single-Cell Transcriptomics : To map dose-dependent gene expression changes in immune cells (e.g., dendritic cells) exposed to the compound .
Methodological Considerations
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?
- Matrix Effects : Plasma phospholipids can interfere; use solid-phase extraction (SPE) or derivatization (e.g., pentafluorobenzyl esters) for LC-MS/MS sensitivity .
- Isomer Differentiation : Employ chiral columns or tandem MS fragmentation to distinguish from similar PUFA isomers .
Q. How do experimental conditions affect the stability of (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid during storage?
- Storage : Aliquot in ethanol under argon at -20°C to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Antioxidants : Add butylated hydroxytoluene (BHT, 0.01%) to lipid solutions to inhibit peroxidation .
Data Interpretation and Contradictions
Q. Why do studies report conflicting results on the pro- vs. anti-inflammatory roles of this compound?
Context-dependent effects are likely due to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
